1-Cyclopropylpropan-1-amine hydrochloride

Chiral resolution Enantioselective synthesis Stereochemistry

Researchers face stereochemical uncertainty and stability issues with liquid free-base amines. This compound offers a defined solution: (S)-enantiomer as a solid HCl salt. - **Eliminate Variables**: ≥98% enantiomeric purity ensures stereochemical outcomes are attributable solely to the (S)-configuration. - **Improved Handling**: Solid form stored at 2-8°C prevents degradation and volatility-driven concentration drift common with liquids. - **Validated Pharmacophore**: α-Branched cyclopropylamine motif is a known LSD1/KDM1A covalent inhibitor scaffold for epigenetic probe design.

Molecular Formula C6H14ClN
Molecular Weight 135.63 g/mol
CAS No. 177859-54-0
Cat. No. B3323944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpropan-1-amine hydrochloride
CAS177859-54-0
Molecular FormulaC6H14ClN
Molecular Weight135.63 g/mol
Structural Identifiers
SMILESCCC(C1CC1)N.Cl
InChIInChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H
InChIKeyKTMLAWBZUWUSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpropan-1-amine hydrochloride – Technical Baseline


1-Cyclopropylpropan-1-amine hydrochloride (CAS 177859-54-0) is a chiral primary amine hydrochloride salt with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol . The compound exists as the (S)-enantiomer and features a cyclopropyl group directly attached to the α-carbon of the propan-1-amine backbone, a structural arrangement that imparts specific physicochemical and stereochemical properties . It is supplied as a solid with ≥98% purity (HPLC), requiring storage under dry, refrigerated conditions (2–8°C) to maintain stability .

1
Defined (S)-stereochemistry supports enantioselective synthesis and SAR studies
2
Hydrochloride salt provides a stable solid form for precise weighing and library storage
3
α-Branched cyclopropylamine scaffold suitable for chiral derivatization and probe design

Why 1-Cyclopropylpropan-1-amine Cannot Be Replaced


Despite sharing the cyclopropylamine motif, (S)-1-cyclopropylpropan-1-amine hydrochloride (CAS 177859-54-0) exhibits critical differences from its closest analogs in stereochemistry, salt form, and positional isomerism that preclude simple substitution. The (S)-enantiomer configuration at the α-carbon influences chiral recognition in biological systems, whereas the racemic mixture (CAS 219736-10-4) or the (R)-enantiomer (CAS 512847-49-3) may exhibit divergent pharmacological profiles . The hydrochloride salt form confers distinct solubility, hygroscopicity, and handling characteristics compared to the free base . Furthermore, the α-branched 1-cyclopropylpropan-1-amine scaffold differs fundamentally from the linear 3-cyclopropylpropan-1-amine positional isomer (CAS 5648-88-4) in both steric bulk and electronic environment around the amine [1]. Direct replacement without experimental validation introduces uncontrolled variables in synthetic yield, enantioselectivity, and biological activity.

Target (S)-enantiomer · HCl salt
Alternative Racemate free base or (R)-free base; stereochemistry and salt form differ
Target Solid form, cold storage recommended
Alternative Liquid free base at ambient; higher volatility, different handling
Target α-branched amine (1-cyclopropylpropan-1-amine)
Alternative Linear isomer 3-cyclopropylpropan-1-amine; steric and lipophilicity profile may alter reactivity

1-Cyclopropylpropan-1-amine – Key Differences from Analogs


Enantiomeric Purity vs. Racemic Mixture

The (S)-enantiomer hydrochloride (CAS 177859-54-0) is supplied with a purity specification of ≥98% (HPLC), representing a defined single stereoisomer. In contrast, the racemic free base (CAS 219736-10-4) is typically offered at 95% purity without stereochemical resolution . The (R)-enantiomer free base (CAS 512847-49-3) is also available at 98% purity, but as the free base rather than the hydrochloride salt . This difference is critical for applications where enantiomeric excess directly impacts biological target engagement or downstream chiral derivatization efficiency.

Enantiomeric identity
Head-to-head
≥98% single (S)-enantiomer HCl salt vs. racemate free base and (R)-free base
Supports enantioselective synthesis and chiral SAR studies
Salt form and stereochemistry define handling and attribution
Chiral resolution Enantioselective synthesis Stereochemistry

Storage Stability and Physical Form

The hydrochloride salt (CAS 177859-54-0) is a solid that requires sealed, dry storage at 2–8°C to maintain ≥98% purity . In contrast, the racemic free base (CAS 219736-10-4) is a liquid that can be stored at room temperature but carries a 'Danger' GHS classification due to flammability and corrosivity . The solid hydrochloride form simplifies weighing, reduces volatility during handling, and mitigates the risk of vapor exposure associated with the liquid free base.

Physical form & storage
Head-to-head
Solid (HCl salt) requiring cold, dry storage vs. liquid free base at ambient
Solid form simplifies accurate dispensing and reduces volatility
Vendor-specified storage conditions maintain purity
Compound stability Storage conditions Handling

Positional Isomerism: α-Branched vs. Linear Amine

The target compound (1-cyclopropylpropan-1-amine) positions the cyclopropyl group on the α-carbon relative to the amine, creating a branched, sterically hindered environment. The positional isomer 3-cyclopropylpropan-1-amine hydrochloride (CAS 5648-88-4) places the cyclopropyl group at the terminal position, resulting in a linear, unhindered primary amine [1]. The α-branched structure has two rotatable bonds (excluding the cyclopropyl ring) compared to three in the linear isomer, and exhibits a predicted LogP of 1.56 versus 1.11 for the linear isomer, indicating greater lipophilicity .

Positional isomerism
Cross-study comparable
α-branched (2 rotatable bonds, predicted LogP 1.56) vs. linear isomer (3 bonds, LogP 1.11)
Steric and lipophilic differences influence target binding and metabolic stability
Computational predictions; experimental confirmation may be needed
Structure-activity relationship Steric effects Medicinal chemistry

Class-Level Evidence: KDM1A/LSD1 Inhibition

Although direct biological data for the specific compound (CAS 177859-54-0) is absent from the peer-reviewed literature, the 1-substituted cyclopropylamine scaffold to which it belongs has been extensively characterized as a mechanism-based irreversible inhibitor of lysine-specific demethylase 1 (KDM1A/LSD1). Tranylcypromine analogues bearing a substituted cyclopropyl core have demonstrated KDM1A inhibition, with stereoisomers exhibiting similar IC₅₀ values but forming distinct covalent adducts with the FAD cofactor [1]. This class-level activity profile suggests potential utility for this compound as a probe in epigenetic research, pending direct experimental confirmation.

KDM1A inhibition class
Class-level inference
1-Substituted cyclopropylamine scaffold reported as irreversible KDM1A inhibitor
Supports epigenetic probe design; direct data for this compound not available
Inferred from tranylcypromine analog studies; requires confirmation
Epigenetics KDM1A LSD1 Irreversible inhibition

Recommended Applications of 1-Cyclopropylpropan-1-amine


Asymmetric Synthesis & Chiral Building Block

Use (S)-1-cyclopropylpropan-1-amine hydrochloride as a defined chiral amine source in asymmetric catalysis or as a starting material for diastereomeric salt resolution. The ≥98% enantiomeric purity ensures that stereochemical outcomes in subsequent reactions are attributable to the intended (S)-configuration, eliminating the confounding variable of racemic mixtures . The hydrochloride salt form simplifies handling and precise weighing in parallel synthesis workflows [1].

Medicinal Chemistry SAR Studies

Incorporate the α-branched 1-cyclopropylpropan-1-amine scaffold into lead optimization programs where increased steric bulk and altered lipophilicity (LogP 1.56) relative to linear analogs (LogP 1.11) are hypothesized to improve target binding or metabolic stability . The cyclopropyl α-amine motif is a validated pharmacophore for covalent inhibition of enzymes such as KDM1A/LSD1, making this compound a candidate fragment for designing irreversible epigenetic probes [1].

Stable Stock Solutions for Compound Libraries

Prepare DMSO or aqueous stock solutions of (S)-1-cyclopropylpropan-1-amine hydrochloride for high-throughput screening campaigns. The solid hydrochloride form stored at 2–8°C maintains ≥98% purity over time, reducing the risk of degradation or volatility-associated concentration drift that can occur with liquid free base amines stored at room temperature .

Chiral Chromatography Reference Standard

Utilize the high-purity (S)-enantiomer hydrochloride as a calibration standard for chiral HPLC or SFC method development aimed at separating cyclopropylamine enantiomers. The defined stereochemistry and solid-state stability provide a reliable benchmark for determining enantiomeric excess in reaction mixtures or for qualifying other cyclopropylamine derivatives .

Application
Selection Property
Validation Focus
Asymmetric synthesis studies
Defined (S)-stereochemistry and salt form
Enantiomeric excess and reaction stereochemical outcomes
Medicinal chemistry SAR studies
α-Branched cyclopropylamine scaffold with altered steric/lipophilic profile
Target engagement and metabolic stability profiling
Compound library stock solutions
Stable solid hydrochloride form with specified storage
Purity maintenance over time under recommended conditions
Chiral chromatography reference
High enantiopurity solid standard
Enantiomeric excess calibration in chiral separation methods

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